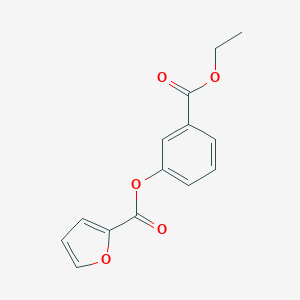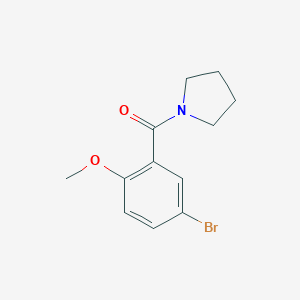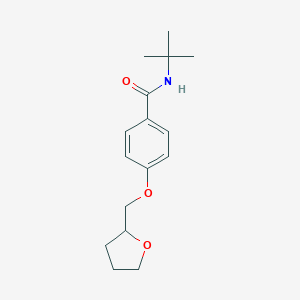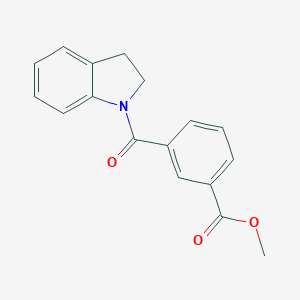![molecular formula C23H28N2O4 B250489 4-{[(2-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B250489.png)
4-{[(2-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(2-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide, also known as Ipragliflozin, is a novel drug used in the treatment of type 2 diabetes mellitus. It belongs to the class of sodium-glucose co-transporter 2 (SGLT2) inhibitors, which work by inhibiting the reabsorption of glucose in the kidneys, leading to increased glucose excretion in the urine.
Mécanisme D'action
4-{[(2-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamiden works by inhibiting the SGLT2 transporter in the proximal tubules of the kidneys, which is responsible for the reabsorption of glucose from the urine back into the bloodstream. By inhibiting this transporter, 4-{[(2-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamiden increases the excretion of glucose in the urine, leading to a decrease in blood glucose levels.
Biochemical and Physiological Effects:
In addition to its glucose-lowering effects, 4-{[(2-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamiden has been shown to have other beneficial effects on the body. It has been shown to reduce blood pressure, improve lipid profiles, and reduce inflammation. It has also been shown to increase urinary sodium excretion and decrease body weight.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-{[(2-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamiden is its specificity for the SGLT2 transporter, which reduces the risk of off-target effects. However, one limitation is that it may not be effective in all patients with type 2 diabetes mellitus, especially those with advanced disease or insulin deficiency.
Orientations Futures
Future research on 4-{[(2-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamiden could focus on its potential use in combination with other antidiabetic agents, its long-term safety and efficacy, and its potential use in the treatment of other metabolic disorders. In addition, further studies could investigate the use of 4-{[(2-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamiden in special populations such as pregnant women and patients with renal impairment.
Conclusion:
4-{[(2-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamiden is a promising drug in the treatment of type 2 diabetes mellitus. Its unique mechanism of action and beneficial effects on the body make it a valuable addition to the armamentarium of antidiabetic agents. Future research on 4-{[(2-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamiden could lead to new insights into its potential use in the treatment of metabolic disorders.
Méthodes De Synthèse
The synthesis of 4-{[(2-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamiden involves the reaction of 2-isopropylphenol with acetyl chloride to form 2-isopropylphenyl acetate, which is then reacted with 4-aminobenzoyl chloride to form 4-{[(2-isopropylphenoxy)acetyl]amino}benzoyl chloride. The final step involves the reaction of 4-{[(2-isopropylphenoxy)acetyl]amino}benzoyl chloride with tetrahydro-2-furanylmethylamine to form 4-{[(2-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamiden.
Applications De Recherche Scientifique
4-{[(2-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamiden has been extensively studied in preclinical and clinical trials for its efficacy and safety in the treatment of type 2 diabetes mellitus. It has been shown to significantly reduce HbA1c levels, fasting plasma glucose levels, and body weight in patients with type 2 diabetes mellitus. In addition, it has been shown to improve beta-cell function and insulin sensitivity. 4-{[(2-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamiden has also been investigated for its potential use in the treatment of other metabolic disorders such as obesity and non-alcoholic fatty liver disease.
Propriétés
Formule moléculaire |
C23H28N2O4 |
|---|---|
Poids moléculaire |
396.5 g/mol |
Nom IUPAC |
N-(oxolan-2-ylmethyl)-4-[[2-(2-propan-2-ylphenoxy)acetyl]amino]benzamide |
InChI |
InChI=1S/C23H28N2O4/c1-16(2)20-7-3-4-8-21(20)29-15-22(26)25-18-11-9-17(10-12-18)23(27)24-14-19-6-5-13-28-19/h3-4,7-12,16,19H,5-6,13-15H2,1-2H3,(H,24,27)(H,25,26) |
Clé InChI |
IKFOQXICTJFDCZ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)C(=O)NCC3CCCO3 |
SMILES canonique |
CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)C(=O)NCC3CCCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-cyclohexyl-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea](/img/structure/B250409.png)
![2-(4-chlorophenyl)-N-[4-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B250410.png)

![N-[2-(benzyloxy)phenyl]-2-thiophenecarboxamide](/img/structure/B250412.png)
![3-[(4-Isopropylbenzoyl)amino]benzamide](/img/structure/B250413.png)
![4-Ethyl-5-methyl-2-[(propanoylcarbamothioyl)amino]thiophene-3-carboxamide](/img/structure/B250416.png)

![Methyl 3-[(2-methoxyanilino)carbonyl]benzoate](/img/structure/B250426.png)

![Methyl 3-[(4-ethoxyphenyl)carbamoyl]benzoate](/img/structure/B250428.png)
![Methyl 3-{[(1-benzyl-4-piperidinyl)amino]carbonyl}benzoate](/img/structure/B250430.png)

